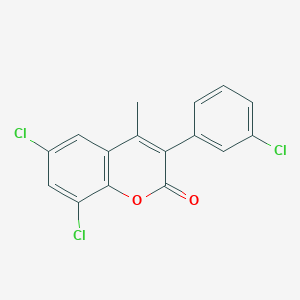

3-(3 inverted exclamation mark -chlorophenyl)-6,8-dichloro-4-methylcoumarin

Description

3-(3-Chlorophenyl)-6,8-dichloro-4-methylcoumarin is a halogenated coumarin derivative characterized by a coumarin core substituted with chlorine atoms at positions 6 and 8, a methyl group at position 4, and a 3-chlorophenyl moiety at position 3 (Figure 1). Coumarins are heterocyclic compounds with a benzopyrone structure, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The substitution pattern of this compound suggests enhanced lipophilicity and steric bulk compared to simpler coumarins, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

6,8-dichloro-3-(3-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLIRXMVVGLIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Chlorophenyl)-6,8-dichloro-4-methylcoumarin is a synthetic coumarin derivative that has garnered attention for its potential biological activities. Coumarins are a diverse group of compounds known for their various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin typically involves the condensation of appropriate aromatic aldehydes with malonic acid derivatives or other suitable precursors under acidic or basic conditions. Characterization is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit varying degrees of antimicrobial activity. In studies comparing several coumarin analogues, it was found that while some compounds showed limited activity against gram-positive and gram-negative bacteria, others demonstrated significant antifungal properties. For instance, certain derivatives exhibited MIC values as low as 3.125 μg/mL against methicillin-resistant Staphylococcus aureus .

The compound in focus has been evaluated for its antibacterial potential using standard disc diffusion methods. Preliminary results suggest moderate activity against a range of bacterial strains, though specific data on 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin remains limited.

Anticancer Activity

Coumarins have been extensively studied for their anticancer properties. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines. For example, structural modifications in related coumarins have led to compounds with IC50 values in the low micromolar range against HepG2 and HeLa cell lines . The presence of specific substituents on the coumarin ring often correlates with enhanced biological activity.

A docking study indicated that these compounds could interact effectively with key enzymes involved in cancer cell proliferation . While direct studies on 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin are sparse, its structural analogs suggest potential efficacy in cancer treatment.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a comparative study of various coumarin derivatives, it was found that compounds with electron-withdrawing groups at specific positions on the coumarin ring exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted that modifications leading to increased lipophilicity improved cellular uptake and subsequent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of substituted coumarins against fungal strains such as Aspergillus niger. In this study, derivatives similar to 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin were tested for their ability to inhibit fungal growth at concentrations ranging from 25 to 100 mg/mL. Results indicated that certain derivatives displayed significant antifungal activity due to the presence of halogen substituents .

Data Summary Table

| Biological Activity | Tested Compound | MIC (μg/mL) | Cell Line/Organism |

|---|---|---|---|

| Antibacterial | 3-(3-Chlorophenyl)-6,8-dichloro-4-methylcoumarin | Moderate (exact value not specified) | Various bacterial strains |

| Antifungal | Related Coumarins | 3.125 | S. aureus (MRSA) |

| Anticancer | Structural Analogs | IC50 = 2.62–4.85 | HepG2 & HeLa |

Scientific Research Applications

Antimicrobial Properties

Coumarin derivatives, including 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin, have been extensively studied for their antimicrobial properties. Research indicates that certain coumarins exhibit significant activity against a range of bacterial and fungal strains. For instance, modifications to the coumarin structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans. In a study evaluating various coumarin derivatives, compounds with specific substitutions showed notable effectiveness against these organisms .

Antifungal Activity

The antifungal potential of coumarins has also been highlighted in recent studies. Compounds similar to 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin demonstrated significant inhibition against fungal strains like Aspergillus niger and Fusarium sporum. The presence of electron-withdrawing groups on the coumarin ring was found to enhance antifungal activity .

Anticoagulant Properties

Certain coumarins are well-known for their anticoagulant properties, with compounds like Warfarin being widely used in clinical settings. Although 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin is not directly referenced in this context, its structural similarities suggest potential exploration in anticoagulation therapy .

Cancer Treatment

Research into coumarins has also revealed their potential as anticancer agents. Some studies indicate that coumarins can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study on Antimicrobial Activity

In a comparative study involving several coumarin derivatives, including 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin, researchers evaluated their antimicrobial efficacy using disc diffusion methods. Results indicated that specific substitutions led to enhanced activity against both gram-positive and gram-negative bacteria .

Case Study on Synthesis Efficiency

A case study focusing on the synthesis of various coumarins highlighted the advantages of using photocatalytic methods over traditional synthesis routes. The study reported higher yields and reduced reaction times when employing modern photocatalysts compared to conventional methods .

Comparison with Similar Compounds

Key Structural Features :

- 4-Methyl group : Improves metabolic stability by reducing oxidative degradation.

- 3-Chlorophenyl group : Introduces aromatic bulk and hydrophobic interactions, which could modulate target selectivity.

Comparison with Similar Coumarin Derivatives

Structural Analogues

The following table compares structural and functional attributes of 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin with related compounds:

Structural Insights :

- Halogenation : The 6,8-dichloro substitution in the target compound mirrors derivatives like 6,8-dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin , but the meta-chlorophenyl group may reduce steric hindrance compared to ortho/para-substituted analogues.

- Functional Groups : Unlike nitro- or hydroxy-substituted coumarins , the absence of polar groups in the target compound suggests higher membrane permeability.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-chlorophenyl)-6,8-dichloro-4-methylcoumarin?

Methodological Answer: A multi-step synthesis is typically employed, starting with a substituted phenol precursor. For example:

- Step 1: Condensation of 3-chlorophenylacetamide with dichloro-substituted salicylaldehyde derivatives under acidic conditions.

- Step 2: Cyclization via Pechmann or Kostanecki reaction to form the coumarin core.

- Step 3: Methylation at the 4-position using methyl iodide in the presence of a base (e.g., K₂CO₃). Key purification steps include recrystallization from ethanol or column chromatography. Spectral characterization (e.g., NMR, HRMS) should align with protocols for structurally analogous coumarins .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Compare chemical shifts to analogous coumarins. For instance, the methyl group at C-4 typically resonates at δ~2.6 ppm in ¹H NMR, while the carbonyl (C=O) appears at δ~162 ppm in ¹³C NMR .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- IR: Look for C=O stretching (~1695 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹). Discrepancies may indicate incomplete substitution or side reactions .

Q. What preliminary assays are used to screen its biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric assays (e.g., for cytochrome P450 or kinases) with coumarin-based fluorescent probes .

- Antimicrobial Activity: Perform microdilution assays against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM. Control experiments must account for solvent effects and coumarin autofluorescence .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for high-yield synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for cyclization or methylation steps .

- Machine Learning: Train models on existing coumarin synthesis datasets to predict optimal solvents, catalysts, or temperatures.

- Experimental Validation: Narrow down computational predictions via high-throughput screening (e.g., 96-well plates with varying conditions) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., Cl vs. F at C-6/C-8) and compare bioactivity trends using analogs from literature (e.g., ) .

- Targeted Molecular Docking: Simulate binding interactions with proposed enzyme targets (e.g., COX-2) to identify steric or electronic mismatches.

- Dose-Response Refinement: Test activity across a broader concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .

Q. How to design experiments probing the mechanistic basis of enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values.

- Fluorescence Quenching: Monitor changes in coumarin fluorescence upon binding to enzymes (e.g., tryptophan residues in active sites).

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.